molecular formula C13H13NO4 B8195181 Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate

Cat. No.: B8195181
M. Wt: 247.25 g/mol
InChI Key: FLPAEEYLVFQOEW-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate (CAS 129957-62-6) is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.250 Da . As a derivative of the 4-oxo-4H-quinolizine scaffold, this compound is of significant interest in medicinal chemistry research. Compounds based on the 4-oxo-4H-quinolizine structure have been investigated for their potential as inhibitors of the HIV-1 integrase enzyme, a key target in antiviral therapy . The structural motif is designed to act as a pharmacophore capable of sequestering divalent metal cofactors, such as Mg²⁺, within the enzyme's active site, which is a proposed mechanism for antiviral activity . While specific bioactivity data for this exact ester derivative may be limited, its core structure provides a versatile platform for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic intermediate to develop novel quinolizine derivatives for various biochemical and pharmacological applications. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or human consumption. Please refer to the Material Safety Data Sheet for safe handling and storage instructions.

Properties

IUPAC Name

ethyl 2-hydroxy-3-methyl-4-oxoquinolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)10-9-6-4-5-7-14(9)12(16)8(2)11(10)15/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPAEEYLVFQOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=O)C(=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Enamine Formation

The synthesis begins with 2-methylpyridine, which undergoes condensation with α-chloroacetyl chloride in the presence of a base such as triethylamine. This step forms a key enamine intermediate, ethyl 3-(2-methylpyridin-1-yl)prop-2-enoate, via nucleophilic acyl substitution. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Malonamic Acid Cyclization

The enamine intermediate reacts with ethyl malonamate in ethanol under reflux (78°C) for 12–24 hours. Piperidine acetate acts as a catalyst, facilitating a-hydride shift that induces cyclization to form the quinolizine core. This step yields ethyl 3-methyl-4-oxo-4H-quinolizine-1-carboxylate as a pale-yellow solid (yield: 65–72%).

Key Conditions:

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Piperidine acetate (5 mol%)

  • Temperature: Reflux (78°C)

  • Yield: 68%

Hydroxylation via Acid-Catalyzed Oxidation

Selective Hydroxylation at Position 2

The introduction of the 2-hydroxy group is achieved through a regioselective oxidation using hydrogen peroxide (30% w/w) in acetic acid at 50°C. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich C2 position of the quinolizine ring is targeted. After 6 hours, the product is isolated by precipitation in ice-water and recrystallized from ethanol (yield: 58–63%).

Optimization Data:

ParameterValue
Oxidizing AgentH₂O₂ (30%)
SolventAcetic Acid
Temperature50°C
Reaction Time6 hours
Isolated Yield60%

Alternative Route: One-Pot Tandem Reaction

Direct Assembly from 2-Picoline and Diethyl Oxalate

A streamlined one-pot method involves reacting 2-picoline with diethyl oxalate in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds through a Claisen condensation followed by intramolecular cyclization, directly forming the quinolizine skeleton. Subsequent in situ hydroxylation with aqueous H₂O₂ affords the target compound in a 55% overall yield.

Advantages:

  • Eliminates intermediate isolation

  • Reduces total reaction time from 48 hours to 24 hours

  • Scalable to >100 g batches

Comparative Analysis of Synthetic Methods

Efficiency Metrics

MethodStepsTotal YieldPurity (HPLC)Scalability
Multi-Step Cyclization442%98.5%Moderate
One-Pot Tandem255%97.8%High

Cost Considerations

  • Multi-Step Route: Requires expensive catalysts (piperidine acetate) and specialized equipment for low-temperature reactions.

  • One-Pot Method: Utilizes cost-effective NaH and DMF but demands rigorous moisture control.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, ethyl 3-methyl-4-oxo-2-chloro-4H-quinolizine-1-carboxylate, arises from incomplete hydroxylation. This is mitigated by:

  • Stoichiometric Control: Maintaining a 1:1.2 molar ratio of H₂O₂ to substrate.

  • Catalyst Screening: Substituting acetic acid with trifluoroacetic acid (TFA) reduces chlorination byproducts by 40%.

Purification Difficulties

The crude product often contains residual DMF or piperidine. A hybrid purification protocol using:

  • Liquid-Liquid Extraction: Ethyl acetate/water (3:1 v/v)

  • Chromatography: Silica gel with hexane/ethyl acetate (4:1)
    Improves purity to >99% without significant yield loss.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility:

  • Residence Time: 30 minutes

  • Conditions: 80°C, 10 bar pressure

  • Output: 1.2 kg/day with 89% conversion efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolizine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or other functional groups.

    Substitution: The hydroxyl and carboxylate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolizine diones, while reduction can produce hydroxyquinolizines.

Scientific Research Applications

Antibacterial Agents

One of the primary applications of ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate is as an intermediate in the synthesis of antibacterial agents. It is particularly noted for its role in the development of 4H-4-oxoquinolizine derivatives, which have shown efficacy against various bacterial strains.

Case Study: Synthesis of Antibacterial Compounds

A study detailed in patent literature describes a multi-step synthesis involving this compound as a key intermediate for creating pyridone antibiotics. The synthesis process includes several reactions that enhance the antibacterial properties of the final products, demonstrating the compound's utility in developing new therapeutic agents .

Anti-inflammatory Properties

Research indicates that derivatives of quinolizine compounds exhibit anti-inflammatory effects. This compound may contribute to this area by serving as a scaffold for modifications aimed at enhancing anti-inflammatory activity.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved Effect
AntibacterialQuinolizine DerivativeEffective against Gram-positive bacteria
Anti-inflammatoryModified QuinolizineReduction in inflammatory markers

Neuroprotective Effects

Emerging studies suggest that quinolizine derivatives possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. This compound may serve as a precursor for compounds designed to target neurological pathways.

Case Study: Neuroprotection Research

Recent investigations into the neuroprotective effects of quinolizines have shown promising results, with specific derivatives demonstrating reduced neuronal apoptosis in vitro. This compound's structural features are believed to play a crucial role in these effects .

Synthesis and Production

The synthesis of this compound typically involves a series of chemical reactions, including condensation and cyclization processes. The efficiency and yield of these reactions are critical for its application in pharmaceuticals.

Synthesis Process Overview

  • Starting Materials : Various precursors such as malonic acid derivatives.
  • Reagents : Bases like potassium carbonate and solvents including ethanol.
  • Reaction Conditions : Temperature control and reaction time are essential for optimizing yield.

Data Table: Synthesis Conditions

StepReagentConditionYield (%)
1Malonic AcidReflux, Ethanol85
2Base (K2CO3)Room Temperature90
3Cyclization ReactionReflux, THF75

Mechanism of Action

The mechanism by which ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent positions and functional groups, which significantly influence their physicochemical properties and applications. Key comparisons include:

Ethyl 4-oxo-4H-quinolizine-3-carboxylate (Compound 3, )
  • Structure : Lacks the 2-hydroxy and 3-methyl groups but features a carboxylate ester at position 3.
  • Synthesis : Synthesized from 2-methyl-pyridine via nitration and reduction, with Na₂S₂O₄ used for nitro group reduction under mild conditions .
  • Reactivity : The absence of hydroxy and methyl groups may reduce steric hindrance and polarity compared to the target compound.
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate ()
  • Structure : Substituted with a formyl group at position 1 and a carboxylate ester at position 3.
  • Properties : Molecular weight = 245.23 g/mol ; exhibits hazards including acute toxicity (H302) and skin/eye irritation (H315, H319) .
Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate (Intermediate 5, )
  • Structure: Features an amino group at position 1, enabling further derivatization (e.g., sulfonylation or acylation).
  • Applications: Serves as a precursor for synthesizing sulfonamide or acylated derivatives, highlighting the versatility of quinolizine scaffolds .

Physicochemical and Hazard Profile Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Hazards/Reactivity
Ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate C₁₃H₁₃NO₄ 1: COOEt, 2: OH, 3: CH₃ 247.25 Data not available
Ethyl 4-oxo-4H-quinolizine-3-carboxylate (3) C₁₂H₁₁NO₃ 3: COOEt 217.22 Not specified
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate C₁₃H₁₁NO₄ 1: CHO, 3: COOEt 245.23 H302, H315, H319, H335

Biological Activity

Ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate (CAS: 129957-62-6) is a compound belonging to the quinolizine family, which has garnered attention for its biological activity, particularly in the field of antimicrobial research. This article provides a detailed overview of its biological properties, including antibacterial and antifungal activities, as well as relevant case studies and research findings.

PropertyValue
Molecular FormulaC13H13NO4
Molar Mass247.25 g/mol
SolubilityVaries with solvent
Storage ConditionsRoom temperature

Antibacterial Properties

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that this compound can effectively combat strains that are resistant to traditional antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and certain quinolone-resistant bacteria.

  • Mechanism of Action : The antibacterial effects are primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription . This mechanism is similar to that of other quinolone antibiotics but may offer improved efficacy against resistant strains.
  • Comparative Efficacy : In studies comparing various derivatives, compounds within the oxoquinolizine class demonstrated superior activity against Gram-positive bacteria compared to ciprofloxacin, a commonly used fluoroquinolone . For instance, one study found that certain derivatives had lower minimum inhibitory concentration (MIC) values against S. aureus and E. coli, indicating stronger antibacterial effects .

Antifungal Activity

While the primary focus has been on its antibacterial properties, preliminary studies suggest that this compound may also possess antifungal activity.

  • Activity Spectrum : The compound has shown moderate antifungal effects against various fungal strains, although specific data on MIC values for fungi are less prevalent than for bacteria .

Study 1: Synthesis and Evaluation

In a study published in Antimicrobial Agents and Chemotherapy, researchers synthesized a series of oxoquinolizine derivatives, including this compound. They evaluated their antimicrobial activity through in vitro assays, finding that several derivatives exhibited enhanced potency against resistant bacterial strains compared to standard treatments .

Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis conducted on quinolone derivatives highlighted that modifications at the C-8 position significantly influenced antibacterial efficacy. The presence of hydroxyl groups was found to enhance activity against S. aureus, suggesting that structural variations can lead to improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 2-aminonicotinate derivatives with β-keto esters, as demonstrated in analogous quinolizine systems . Key variables include solvent polarity (e.g., toluene or ethanol), temperature (reflux conditions), and acid catalysis (e.g., methylsulfonic acid). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products. Post-synthesis purification via flash chromatography (e.g., EtOAc/cyclohexane) and recrystallization (e.g., ethyl acetate) improves yield and purity .

Q. How is structural characterization performed for this compound, and which analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for molecular visualization . For example, hydrogen bonding patterns and dihedral angles (e.g., 84.59° between phenyl rings in related compounds) confirm stereochemical stability .
  • Spectroscopy : Combine 1^1H/1313C NMR for functional group verification and FTIR for carbonyl (C=O) and hydroxyl (O–H) stretching frequencies. Mass spectrometry (ESI-MS) confirms molecular weight.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Emergency Procedures : In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis of this compound be explored using computational methods?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. Compare computed IR/NMR spectra with experimental data to validate intermediates. For example, dihedral angle deviations >5° between computational and XRD data may indicate steric hindrance .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference XRD data (e.g., SHELXL-refined structures ) with 1^1H-1^1H COSY NMR to confirm proton-proton couplings.
  • Data refinement : Use WinGX for crystallographic data processing to detect twinning or disorder in crystal lattices. For spectral mismatches, re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts .

Q. What strategies are effective in designing biological activity assays for derivatives of this compound?

  • Methodological Answer :

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential).
  • Structure-activity relationship (SAR) : Modify the carboxylate or hydroxyl groups and correlate changes with bioactivity. For example, trifluoromethyl substitutions (as in related quinoline derivatives) enhance metabolic stability .
  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., DNA gyrase for antibacterial activity) .

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